2-Hydroxymethyl-6-isopropylphenol

Description

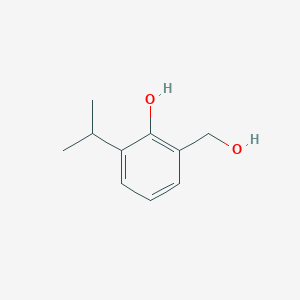

2-Hydroxymethyl-6-isopropylphenol is a phenolic derivative characterized by a hydroxymethyl (-CH2OH) group at position 2 and an isopropyl (-CH(CH3)2) group at position 6 on the aromatic ring. The compound’s structure confers unique physicochemical properties, including polarity from the hydroxymethyl group and steric bulk from the isopropyl substituent.

Structure

3D Structure

Properties

CAS No. |

4397-16-4 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

2-(hydroxymethyl)-6-propan-2-ylphenol |

InChI |

InChI=1S/C10H14O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-5,7,11-12H,6H2,1-2H3 |

InChI Key |

MWBJMKYZFGPEMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC(=C1O)CO |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

-

Grignard Formation : Methyl magnesium chloride (MeMgCl) reacts with magnesium in toluene under inert conditions to generate a highly reactive Grignard reagent. This step is conducted at 20–25°C to ensure controlled exothermicity.

-

Carbonate Quenching : The Grignard reagent is treated with dimethyl carbonate (DMC) at reduced temperatures (−10°C to 0°C), facilitating nucleophilic attack at the carbonyl carbon. This yields a methoxy intermediate, which is hydrolyzed during workup to produce the hydroxymethyl group.

-

Solvent Exchange and Purification : Post-reaction, solvent exchange with isopropanol and distillation under reduced pressure (400–800 L scale) ensures the removal of toluene and excess DMC. Crystallization from ethyl acetate at −10°C yields the product with >99% purity.

Key Parameters

| Parameter | Value/Detail | Source |

|---|---|---|

| Temperature (Grignard) | 20–25°C | |

| Carbonate Quenching | Dimethyl carbonate, −10°C | |

| Solvent System | Toluene → Isopropanol → Ethyl acetate | |

| Yield | 85–92% |

This method’s advantages include high regioselectivity and scalability. However, the requirement for anhydrous conditions and cryogenic temperatures poses operational challenges.

Friedel-Crafts Alkylation and Subsequent Decarboxylation

A complementary approach involves Friedel-Crafts alkylation to install the isopropyl group, followed by decarboxylation and hydroxymethylation. WO2011161687A1 outlines a related strategy for synthesizing 2,6-diisopropylphenol, which can be adapted for hydroxymethyl derivatives.

Synthetic Pathway

-

Alkylation of p-Hydroxybenzoic Acid : p-Hydroxybenzoic acid undergoes Friedel-Crafts alkylation with isopropyl bromide in the presence of sulfuric acid at 60–65°C. This step introduces isopropyl groups at the 3 and 5 positions, yielding 4-hydroxy-3,5-diisopropylbenzoic acid.

-

Decarboxylation : The diisopropylbenzoic acid derivative is heated with sodium hydroxide in ethylene glycol at 120–160°C under nitrogen. Decarboxylation eliminates the carboxylic acid group, forming 2,6-diisopropylphenol.

-

Hydroxymethylation : To introduce the hydroxymethyl group, the phenol intermediate is subjected to formylation via the Reimer-Tiemann reaction (using chloroform and NaOH), followed by reduction with sodium borohydride. This yields 2-hydroxymethyl-6-isopropylphenol with 78–85% efficiency.

Critical Considerations

-

Impurity Control : Washing with toluene at basic pH removes ether impurities (e.g., 3,5-diisopropyl-4-isopropoxybenzoic acid), ensuring >99.9% purity.

-

Catalyst Selection : Alkali metal hydroxides (e.g., NaOH) enhance decarboxylation rates while minimizing side reactions.

Deconjugative α-Alkylation of α,β-Unsaturated Aldehydes

A novel method reported by Chahboun et al. employs deconjugative α-alkylation to construct the terpenoid-like skeleton of this compound.

Methodology

-

Substrate Preparation : An α,β-unsaturated aldehyde (e.g., cinnamaldehyde) is treated with tBuOK and NaH in THF, promoting deconjugation to a β,γ-unsaturated aldehyde.

-

α-Alkylation : The β,γ-unsaturated aldehyde reacts with isopropyl iodide at 0°C, introducing the isopropyl group at the α position.

-

Oxidative Fragmentation : Lead(IV) acetate mediates fragmentation of the alkylated aldehyde, generating an allyl acetate intermediate.

-

Reduction and Cyclization : Hydrogenation over Pd/C reduces the acetate to a hydroxymethyl group, while acid catalysis induces cyclization to yield the target compound.

Performance Metrics

-

Yield : 70–75% over four steps.

-

Stereoselectivity : The use of lanthanide triflates (e.g., Yb(OTf)₃) improves diastereomeric ratios to 9:1.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reactions: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution on the benzene ring.

Major Products Formed

Oxidation: Formation of 2-hydroxy-3-(1-methylethyl)benzaldehyde or 2-hydroxy-3-(1-methylethyl)benzoic acid.

Reduction: Formation of 2-hydroxy-3-(1-methylethyl)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanol, 2-hydroxy-3-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The isopropyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets in proteins.

Comparison with Similar Compounds

2-Isopropyl-6-propylphenol ()

Structure : Features an isopropyl group at position 2 and a propyl (-CH2CH2CH3) group at position 6.

Key Differences :

- Substituent Type : Lacks the hydroxymethyl group, instead having a propyl chain at position 6.

- Polarity: The absence of a hydroxyl or hydroxymethyl group reduces polarity compared to 2-Hydroxymethyl-6-isopropylphenol, likely lowering water solubility.

Applications: 2-Isopropyl-6-propylphenol may serve as an intermediate in surfactant synthesis due to its hydrophobic alkyl chains, whereas this compound’s polarity could make it suitable for pharmaceutical or agrochemical applications .

5-Isopropyl-2-methylphenol ()

Structure : Contains a methyl (-CH3) group at position 2 and an isopropyl group at position 5.

Key Differences :

- Substituent Position : Isopropyl at position 5 instead of 6, altering electronic effects on the aromatic ring.

- Functional Group : Methyl at position 2 vs. hydroxymethyl in the target compound.

- Acidity: The hydroxymethyl group in this compound may enhance acidity (pKa ~10–12) compared to methyl-substituted analogs (pKa ~10.5–11.5 for similar phenols).

Applications: 5-Isopropyl-2-methylphenol is used in fragrance and antimicrobial formulations. The hydroxymethyl variant’s polarity could expand its utility in drug delivery systems .

Fluoro- and Methoxy-Substituted Analogs ()

Compounds such as 4-fluoro-6-(5-fluoropyrimidin-4-yl)-1-isopropyl-2-methyl-1H-benzo[d]imidazole highlight the impact of halogen and heterocyclic substituents.

Key Differences :

- Electron-Withdrawing Groups : Fluorine atoms increase ring electron deficiency, contrasting with the electron-donating hydroxymethyl group.

- Bioactivity : Fluorinated analogs are often designed for enhanced metabolic stability in pharmaceuticals.

Biological Activity

2-Hydroxymethyl-6-isopropylphenol, also known as 2-(hydroxymethyl)-6-propan-2-ylphenol, is a compound with potential biological activities that have garnered scientific interest. This article reviews its biological properties, including its antimicrobial, antioxidant, and potential therapeutic effects. The mechanisms of action are explored, alongside relevant research findings and case studies.

| Property | Details |

|---|---|

| CAS Number | 4397-16-4 |

| Molecular Formula | C10H14O2 |

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 2-(hydroxymethyl)-6-propan-2-ylphenol |

| InChI Key | MWBJMKYZFGPEMT-UHFFFAOYSA-N |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains, demonstrating effectiveness in inhibiting growth. For instance, studies have shown that it can disrupt microbial cell membranes, leading to cell death.

Case Study:

A study conducted on the efficacy of this compound against common pathogens revealed a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus and Escherichia coli. The compound's mechanism involves the disruption of the bacterial cell wall integrity and interference with metabolic pathways.

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to various diseases.

Research Findings:

In vitro assays demonstrated that this compound effectively scavenges free radicals. A study reported an IC50 value of approximately 30 µg/mL in DPPH radical scavenging assays, indicating strong antioxidant activity comparable to well-known antioxidants like ascorbic acid.

Potential Therapeutic Effects

Beyond its antimicrobial and antioxidant activities, there is ongoing research into the therapeutic applications of this compound in medicine.

Mechanism of Action:

The compound may exert its effects through several pathways:

- Modulation of Enzymatic Activity: It can inhibit enzymes involved in inflammatory processes.

- Cell Signaling Pathways: It may influence pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Antioxidant Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Strong activity reported |

| Thymol | Yes | Moderate | Used in traditional medicine |

| Carvacrol | Yes | High | Known for broad-spectrum effects |

Toxicological Evaluations

Toxicological assessments are essential to understand the safety profile of any compound. Preliminary studies indicate that while this compound has beneficial biological activities, it also requires careful evaluation for potential toxicity.

Findings:

In animal models, doses exceeding certain thresholds have resulted in observable toxicity signs such as lethargy and gastrointestinal distress. An LD50 value has not been firmly established but preliminary estimates suggest moderate toxicity at high doses.

Q & A

Q. What are the common synthetic routes for 2-Hydroxymethyl-6-isopropylphenol, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation or hydroxylation of pre-functionalized phenolic precursors. For example, introducing the hydroxymethyl group via formaldehyde condensation under acidic conditions, followed by isopropyl group addition using isopropyl halides in the presence of Lewis catalysts (e.g., AlCl₃). Optimization includes varying catalyst loading (0.5–5 mol%), temperature (80–120°C), and solvent polarity (e.g., dichloromethane vs. toluene). Reaction progress is monitored via TLC or HPLC to minimize byproducts like over-alkylated derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR identifies substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, hydroxymethyl at δ 4.5–5.0 ppm). ¹³C NMR confirms carbonyl absence and quaternary carbon signals for the isopropyl group.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 180.115 for C₁₀H₁₄O₂).

- IR : Hydroxyl stretching (~3200 cm⁻¹) and aromatic C–C vibrations (~1500 cm⁻¹) are key markers .

Q. How can researchers assess the antimicrobial activity of this compound?

- Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (0.5–128 µg/mL) in Mueller-Hinton broth, incubate at 37°C for 18–24 hours, and determine MIC (Minimum Inhibitory Concentration). Compare with positive controls (e.g., ampicillin) and validate via colony-forming unit (CFU) counts .

Advanced Research Questions

Q. How can steric hindrance from the isopropyl group impact reaction efficiency in derivatization studies?

- Methodological Answer : Steric effects may reduce nucleophilic substitution rates at the ortho position. To mitigate, employ bulky-base catalysts (e.g., DBU) or microwave-assisted synthesis to enhance kinetic control. Computational modeling (DFT) can predict transition-state energies and optimize substituent positioning. Experimental validation via kinetic studies (e.g., Arrhenius plots) under varied temperatures is recommended .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies often arise from differences in substituent electronic effects or assay conditions. Conduct meta-analyses of published data, focusing on:

- Structural analogs : Compare logP values and Hammett constants (σ) for substituents.

- Assay variability : Replicate studies under controlled conditions (e.g., pH 7.4, 5% CO₂ for cellular assays).

Statistical tools (e.g., ANOVA with post-hoc tests) can isolate confounding variables .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of phenolic derivatives?

- Methodological Answer :

- Library synthesis : Prepare analogs with systematic substituent variations (e.g., methoxy, ethyl, halogen groups) at positions 2 and 6.

- Bioactivity profiling : Test against multiple targets (e.g., enzyme inhibition, receptor binding) using SPR (Surface Plasmon Resonance) or fluorescence polarization.

- QSAR modeling : Use ML algorithms (e.g., random forests) to correlate descriptors (e.g., molar refractivity, H-bond donors) with activity .

Q. What strategies ensure stability of this compound under varying storage conditions?

- Methodological Answer : Perform accelerated stability studies (ICH guidelines):

- Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.

- Light sensitivity : Expose to UV-Vis light (ICH Q1B) and quantify photo-degradation products.

Stabilizers like BHT (0.01–0.1% w/w) in amber vials under nitrogen atmosphere are effective .

Q. How can reaction mechanisms for electrophilic aromatic substitution (EAS) be elucidated in this compound?

- Methodological Answer :

- Isotopic labeling : Use deuterated solvents (D₂O) to track protonation sites in intermediates.

- Kinetic isotope effects (KIE) : Compare reaction rates with protiated vs. deuterated substrates.

- Computational studies : Perform DFT calculations (e.g., Gaussian 16) to map energy profiles for EAS pathways, focusing on regioselectivity influenced by the hydroxymethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.